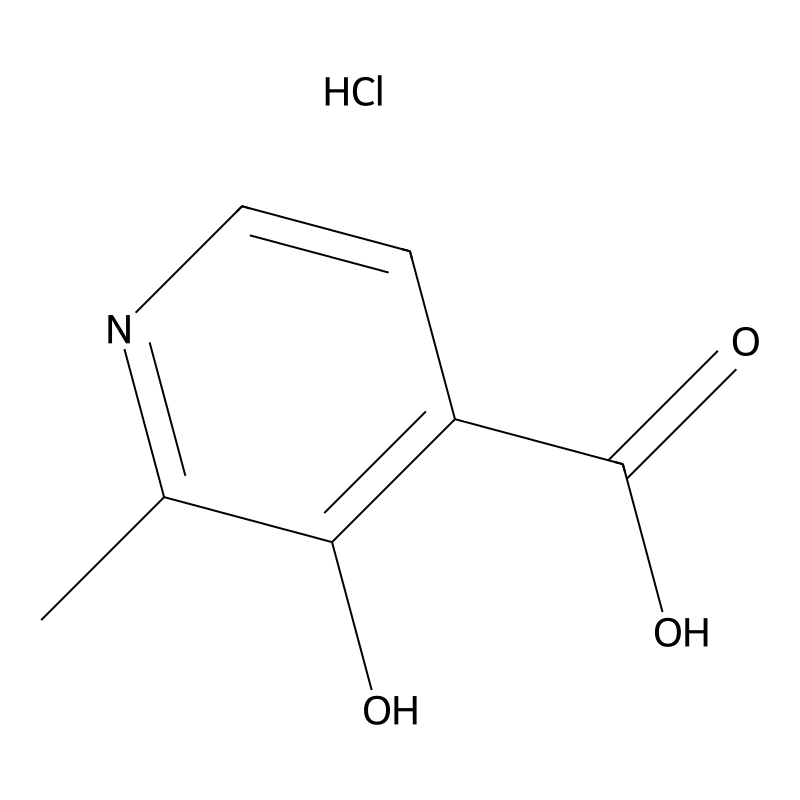

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride is a pyridine derivative characterized by the presence of both a hydroxyl group and a carboxylic acid group on the pyridine ring. This compound is soluble in water due to its hydrochloride form, facilitating its use in biological and pharmaceutical applications. Its chemical formula is C₇H₈ClN₁O₃, and it is recognized for its role in various biochemical pathways, particularly in the metabolism of Vitamin B6.

- Oxidation: The hydroxyl group can be oxidized to form a ketone using agents like potassium permanganate.

- Reduction: The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride.

- Substitution: The hydroxyl group can be replaced with other functional groups using reagents such as thionyl chloride.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Thionyl chloride or phosphorus tribromide in inert solvents.

Major Products Formed- Oxidation: 3-Keto-2-methylpyridine-4-carboxylic acid.

- Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

- Substitution: 3-Chloro-2-methylpyridine-4-carboxylic acid.

- Oxidation: 3-Keto-2-methylpyridine-4-carboxylic acid.

- Reduction: 3-Hydroxy-2-methylpyridine-4-methanol.

- Substitution: 3-Chloro-2-methylpyridine-4-carboxylic acid.

3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride acts primarily through its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. This enzyme catalyzes the conversion of this compound into intermediates involved in Vitamin B6 metabolism, impacting various biochemical pathways essential for protein, carbohydrate, and fat metabolism .

Synthetic Routes

The synthesis typically involves:

- Hydroxylation of 2-methylpyridine: This is achieved using hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 3-position.

- Carboxylation: Carbon dioxide is used under high pressure and temperature conditions to introduce the carboxylic acid group at the 4-position.

Industrial Production

In industrial settings, continuous flow reactors are often employed for scaling up production, allowing for precise control over reaction conditions which enhances yield and purity. The hydrochloride salt is formed by reacting the free acid with hydrochloric acid.

Research indicates that 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride interacts specifically with its target enzyme via substrate binding, influencing the metabolic pathway of Vitamin B6 . This interaction highlights its potential as a biochemical tool for studying metabolic processes.

Similar CompoundsComparison with Similar Compounds

The uniqueness of 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride lies in its dual functional groups which provide diverse chemical reactivity. Below are similar compounds:

| Compound Name | Structural Features |

|---|---|

| 5-Formyl-3-hydroxy-2-methylpyridine-4-carboxylic acid | Contains a formyl group at the 5-position |

| 3-Hydroxy-2-methylpyridine | Lacks the carboxylic acid group at the 4-position |

These compounds differ primarily in their functional groups, affecting their reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups in 3-Hydroxy-2-methylpyridine-4-carboxylic acid; hydrochloride makes it particularly versatile for various synthetic and biological applications .